2-Chlorohypoxanthine

Descripción

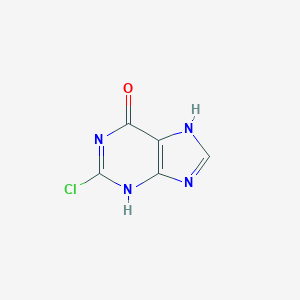

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEATFFSFYPBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158313 | |

| Record name | 2-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-14-4 | |

| Record name | 2-Chlorohypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13368-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorohypoxanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a prominent synthetic route to 2-Chlorohypoxanthine, a crucial intermediate in the development of various therapeutic agents. The synthesis detailed herein proceeds via the diazotization of guanosine, followed by hydrolysis to yield the target compound. This document outlines the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.

Synthesis Overview

The synthesis of this compound from guanosine is a two-step process. The initial step involves the conversion of the 2-amino group of guanosine to a chloro group via a diazotization reaction in the presence of a chloride source. This reaction yields 2-chloroinosine. The subsequent step is the hydrolysis of the glycosidic bond of 2-chloroinosine to remove the ribose sugar and afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloroinosine from Guanosine

This procedure is adapted from the method described by Suzuki et al. (2001).[1]

Materials:

-

Guanosine (Guo)

-

Sodium Nitrite (NaNO₂)

-

Sodium Chloride (NaCl)

-

Sodium Acetate Buffer

-

Deionized Water

Equipment:

-

Reaction vessel

-

Magnetic stirrer

-

pH meter

-

Incubator or water bath

Procedure:

-

Prepare a 1 mM solution of Guanosine in sodium acetate buffer.

-

Add Sodium Nitrite (NaNO₂) to a final concentration of 100 mM.

-

Add Sodium Chloride (NaCl) to a final concentration of 2 M.

-

Adjust the pH of the reaction mixture to 3.2 using the sodium acetate buffer.

-

Incubate the reaction mixture at 37°C for 2 hours with continuous stirring.

-

The formation of 2-chloroinosine can be monitored by High-Performance Liquid Chromatography (HPLC).

Step 2: Hydrolysis of 2-Chloroinosine to this compound

A general procedure for the acidic hydrolysis of nucleosides is provided below. The specific conditions for 2-chloroinosine may require optimization.

Materials:

-

2-Chloroinosine

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution for neutralization

Equipment:

-

Reaction vessel with a condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

pH meter

-

Filtration apparatus

Procedure:

-

Dissolve 2-chloroinosine in a dilute aqueous solution of a strong acid (e.g., 1 M HCl).

-

Heat the mixture to reflux (approximately 100°C) and maintain for a period sufficient to achieve complete hydrolysis of the glycosidic bond. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the solution by the dropwise addition of a base (e.g., NaOH solution) until the pH is approximately 7.

-

The product, this compound, may precipitate out of the solution upon neutralization or cooling.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold deionized water to remove any residual salts.

-

Dry the product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-chloroinosine.

Table 1: Reactant Concentrations for the Synthesis of 2-Chloroinosine [1]

| Reactant | Concentration |

| Guanosine | 1 mM |

| Sodium Nitrite | 100 mM |

| Sodium Chloride | 2 M |

Table 2: Reaction Conditions for the Synthesis of 2-Chloroinosine [1]

| Parameter | Value |

| Solvent | Sodium Acetate Buffer |

| pH | 3.2 |

| Temperature | 37°C |

| Reaction Time | 2 hours |

| Yield of 2-Chloroinosine | 0.033 mM (3.3% conversion) |

Visualization of the Synthesis

The following diagrams illustrate the chemical transformation and the experimental workflow.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound from guanosine. The described method, involving diazotization followed by hydrolysis, offers a viable route to this important chemical intermediate. The provided quantitative data and visualizations are intended to aid researchers in the successful replication and potential optimization of this synthesis for applications in drug discovery and development. It is recommended that researchers further optimize the hydrolysis and purification steps to maximize the yield and purity of the final product.

References

2-Chlorohypoxanthine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorohypoxanthine, a purine analog of significant interest in biochemical and pharmaceutical research. Due to its structural similarity to endogenous purines, this compound holds potential for investigation in various cellular processes, including nucleic acid synthesis and purine metabolism. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for professionals in drug discovery and development.

Core Chemical and Physical Data

Precise identification of a chemical compound is fundamental for research and development. This compound, also known by its systematic name 2-Chloro-1,7-dihydro-6H-purin-6-one, is a chlorinated derivative of the naturally occurring purine hypoxanthine. While not as extensively documented as other purine analogs, its core identifiers have been reported.

| Property | Value | Source |

| CAS Number | 6592-54-7 | Pharmaffiliates[1] |

| Molecular Formula | C₅H₃ClN₄O | Pharmaffiliates[1] |

| Molecular Weight | 170.56 g/mol | Pharmaffiliates[1] |

Synthesis of this compound

The synthesis of a 2-chloro-hypoxanthine base is a key step in the production of related nucleoside analogs, such as 2-Chloro-2'-deoxyinosine. While a specific, detailed protocol solely for the synthesis of this compound is not widely published, the general methodology involves the chlorination of a suitable purine precursor. A common starting material for such syntheses is guanine or its derivatives.

A plausible synthetic pathway can be extrapolated from procedures for analogous compounds. This typically involves the diazotization of the 2-amino group of a guanine derivative, followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Below is a conceptual workflow for the synthesis of this compound from a guanine precursor.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chlorohypoxanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chlorohypoxanthine, a purine analog of significant interest in biochemical and pharmaceutical research. The following sections detail its structural and physicochemical characteristics, experimental protocols for their determination, and an exploration of its potential biological relevance.

Core Physicochemical Properties

This compound, also known as 2-chloro-1,7-dihydro-6H-purin-6-one, is a halogenated derivative of the naturally occurring purine base hypoxanthine. The introduction of a chlorine atom at the C2 position significantly influences its electronic properties and potential for biological activity.

Chemical Structure and General Data

| Property | Value |

| IUPAC Name | 2-chloro-1,7-dihydro-6H-purin-6-one |

| Molecular Formula | C₅H₃ClN₄O |

| Molecular Weight | 170.56 g/mol |

| CAS Number | 5459-15-4 |

| Appearance | White to off-white crystalline powder (typical for related purine analogs) |

Quantitative Physicochemical Data

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes available data and predicted values for key physicochemical parameters. For comparison, data for the related compounds 2-chloropurine and the parent compound hypoxanthine are also included.

| Property | This compound (Predicted/Inferred) | 2-Chloropurine (Experimental/Predicted) | Hypoxanthine (Experimental) |

| Melting Point (°C) | >300 (Decomposes) | >300[1] | 150 (Decomposes)[2] |

| Boiling Point (°C) | Not available | 185-192 @ 2.25 Torr[1] | Not available |

| Water Solubility | Slightly soluble | Slightly soluble | 0.7 g/L (1400 parts water)[2] |

| pKa | Inferred to have acidic and basic properties | 6.58 ± 0.20 (Predicted)[3] | 1.98, 8.94, 12.10[4] |

| logP | Predicted values vary | 1.1 (Predicted) | -0.37[5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-aminohypoxanthine (guanine) followed by a Sandmeyer-type reaction.

Reaction Scheme:

References

Solubility Profile of Chlorinated Purine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. This technical guide addresses the solubility of chlorinated purine analogs, with a specific focus on providing available data for compounds structurally related to 2-Chlorohypoxanthine. Due to a lack of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a detailed analysis of the solubility of a closely related compound, 8-Chlorotheophylline. This information, combined with a general experimental protocol for solubility determination, serves as a valuable resource for researchers working with this class of compounds.

Solubility Data for 8-Chlorotheophylline

Quantitative and qualitative solubility data for 8-Chlorotheophylline (CAS Number: 85-18-7) have been compiled from various sources to provide a comparative reference.

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | 0.3 g/L | Slightly soluble |

| Sodium Hydroxide | No data available | Soluble |

| DMSO | No data available | Soluble |

| Methanol | No data available | Soluble |

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of poorly soluble compounds like chlorinated purine analogs. This method is based on the well-established shake-flask method.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., 8-Chlorotheophylline)

-

Selected solvents (e.g., water, ethanol, DMSO, buffer solutions)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points to confirm that equilibrium has been established.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for equilibrium solubility determination.

2-Chlorohypoxanthine: A Scarcely Documented Purine Derivative

While commercially available as a chemical reagent, 2-Chlorohypoxanthine, systematically known as 2-Chloro-1H-purin-6(7H)-one (CAS Number: 13368-14-4), remains a molecule with a limited and sparsely documented history in scientific literature. Despite its classification as a purine analog, a class of compounds with significant biological and therapeutic relevance, detailed information regarding its discovery, historical development, and specific biological functions is notably absent from comprehensive public databases.

Our in-depth search of available scientific and patent literature did not yield specific records detailing the initial synthesis, discovery, or the researchers and institutions involved in the primary characterization of this compound. The compound is primarily referenced as a chemical intermediate, a building block for the synthesis of more complex substituted purine derivatives. This role, while crucial in synthetic chemistry, often means that the compound itself is not the primary subject of detailed biological investigation.

Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₅H₃ClN₄O |

| Molecular Weight | 170.56 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |

| Reactivity | The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, making it a useful synthetic handle. |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis of this compound are not prominently available. General methods for the chlorination of purine rings, such as the treatment of hypoxanthine with chlorinating agents like phosphorus oxychloride or thionyl chloride, are well-established in organic chemistry. However, a specific, optimized, and widely cited protocol for the synthesis of this compound could not be retrieved.

The logical synthetic pathway would likely involve the direct chlorination of hypoxanthine.

Figure 1. A generalized synthetic pathway for the preparation of this compound from hypoxanthine.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound. No studies detailing its pharmacological effects, potential therapeutic applications, or its interactions with biological targets or signaling pathways were identified. As a purine analog, it could potentially interact with enzymes involved in purine metabolism or with purinergic receptors, but this remains speculative without experimental evidence.

Application as a Synthetic Intermediate

The primary role of this compound appears to be in the realm of synthetic organic chemistry, where it serves as a precursor for more elaborate molecules. The chloro-substituent at the 2-position of the purine ring is a versatile functional group for introducing further chemical diversity.

Figure 2. A conceptual workflow illustrating the synthesis of this compound and its subsequent use as a synthetic intermediate.

2-Chlorohypoxanthine: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorohypoxanthine is a purine analog, a class of compounds that structurally mimic endogenous purines and have significant therapeutic potential.[1] While specific biological activity data for this compound is not extensively available in public literature, its structural similarity to other biologically active purine derivatives suggests it may possess anticancer, antiviral, and immunosuppressive properties. This technical guide provides an in-depth overview of the potential biological activities of this compound, detailed experimental protocols for its evaluation, and discusses potential mechanisms of action based on the known activities of related compounds.

Introduction

Purine analogs are a cornerstone in the development of therapeutic agents, particularly in oncology and virology.[1][2] By mimicking endogenous purine bases like adenine and guanine, these compounds can interfere with key cellular processes such as DNA and RNA synthesis, and modulate the activity of enzymes involved in purine metabolism.[3] this compound, a chlorinated derivative of the natural purine hypoxanthine, represents a molecule of interest for potential pharmacological activity. The introduction of a chlorine atom at the C2 position of the purine ring can significantly alter the electronic properties and steric interactions of the molecule, potentially leading to potent and selective biological effects.[1]

This guide will explore the hypothetical biological activities of this compound based on the established pharmacology of similar purine analogs. The primary focus will be on its potential as an inhibitor of key enzymes in purine metabolism, namely Xanthine Oxidase (XO) and Inosine Monophosphate Dehydrogenase (IMPDH), and its potential cytotoxic and immunomodulatory effects.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of other purine analogs, this compound is hypothesized to exhibit a range of pharmacological effects.

Enzyme Inhibition

Xanthine oxidase is a crucial enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[4][5] Overproduction of uric acid can lead to hyperuricemia and gout.[6] Many purine analogs act as inhibitors of xanthine oxidase.[4]

-

Hypothesized Mechanism: this compound, as a hypoxanthine analog, could act as a competitive or non-competitive inhibitor of xanthine oxidase, binding to the active site and preventing the breakdown of hypoxanthine and xanthine.

IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[7] Inhibition of IMPDH leads to the depletion of guanine nucleotides, thereby arresting cell proliferation.[7] This makes IMPDH an attractive target for anticancer and immunosuppressive drugs.[7]

-

Hypothesized Mechanism: this compound could potentially be metabolized intracellularly to its corresponding ribonucleotide, which may then act as an inhibitor of IMPDH, leading to cytostatic or cytotoxic effects, particularly in rapidly dividing cells like lymphocytes and cancer cells.

Anticancer Activity

Many purine analogs exhibit significant anticancer properties by interfering with nucleic acid synthesis and inducing apoptosis.[1][2]

-

Hypothesized Mechanism: By inhibiting enzymes like IMPDH or by being incorporated into DNA or RNA, this compound could disrupt the replication and function of cancer cells, leading to cell cycle arrest and apoptosis.

Antiviral Activity

Purine analogs are also widely used as antiviral agents.[2] They can be activated by viral or cellular kinases to their triphosphate forms, which then inhibit viral DNA or RNA polymerases.

-

Hypothesized Mechanism: If recognized by viral or cellular kinases, this compound could be converted to a triphosphate derivative that acts as a competitive inhibitor or a chain terminator for viral polymerases, thus inhibiting viral replication.

Immunosuppressive Activity

The antiproliferative effects of purine analogs on lymphocytes form the basis of their use as immunosuppressive agents in organ transplantation and autoimmune diseases.[8][9][10]

-

Hypothesized Mechanism: Through inhibition of IMPDH, this compound could selectively target the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine synthesis pathway.[7] This would lead to a reduction in the immune response.

Data Presentation (Hypothetical)

While specific quantitative data for this compound is not currently available in the literature, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |

| Xanthine Oxidase | Spectrophotometric | 15.2 | 7.8 | Competitive |

| IMPDH2 | Spectrophotometric | 5.8 | N/A | Non-competitive |

Table 2: Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

| HCT116 | Colon Carcinoma | MTT Assay | 8.5 | 25.1 | >100 |

| MCF-7 | Breast Adenocarcinoma | ATP-based | 12.3 | 45.7 | >100 |

| Jurkat | T-cell Leukemia | ATP-based | 2.1 | 9.8 | 55.4 |

Table 3: Hypothetical Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 7.9 | >100 | >12.7 |

| Influenza A (H1N1) | MDCK | CPE Reduction | 15.2 | >100 | >6.6 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a generalized spectrophotometric method.[1]

-

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Hypoxanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in potassium phosphate buffer.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution (or allopurinol/vehicle control), and 25 µL of xanthine oxidase solution (0.1 units/mL).

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 150 µL of hypoxanthine substrate solution (150 µM).

-

Measure the increase in absorbance at 295 nm for 5 minutes, which corresponds to the formation of uric acid.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]

-

In Vitro IMPDH Activity Assay

This protocol describes a coupled enzymatic assay to measure IMPDH activity.[12]

-

Materials and Reagents:

-

Recombinant human IMPDH2

-

Inosine Monophosphate (IMP)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Diaphorase

-

INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

-

Tris-HCl buffer (50 mM, pH 8.0, containing KCl, EDTA, and DTT)

-

Mycophenolic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and mycophenolic acid in the assay buffer.

-

In a 96-well plate, add the test compound or control, and a standardized amount of IMPDH2 enzyme.

-

Prepare a reaction mixture containing IMP, NAD+, diaphorase, and INT in the Tris-HCl buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C and measure the increase in absorbance at 492 nm at regular intervals for 30-60 minutes. This measures the formation of formazan.[12]

-

Calculate the rate of formazan production (change in absorbance per minute).

-

Determine the percentage inhibition and calculate the IC50 value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a common colorimetric assay to assess cell viability.[13]

-

Materials and Reagents:

-

Cancer cell lines of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium

-

This compound

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound or doxorubicin for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[14]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways that could be affected by this compound and a general workflow for its biological evaluation.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited in publicly accessible literature, its structural analogy to other well-characterized purine derivatives strongly suggests a potential for significant pharmacological effects. The most probable mechanisms of action include the inhibition of key enzymes in purine metabolism, such as xanthine oxidase and IMPDH, leading to potential anticancer, antiviral, and immunosuppressive activities. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential as a therapeutic agent. The exploration of its structure-activity relationship in comparison to other 2-substituted and 6-substituted purine analogs will be crucial in guiding future drug design and development efforts.

References

- 1. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship and biological evaluation of xanthine derivatives as PCSK9 inhibitors for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of antifungal drugs against Cladophialophora species associated with human chromoblastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purine analog inhibitors of xanthine oxidase: structure activity relationships and proposed binding of the molybdenum cofactor | Semantic Scholar [semanticscholar.org]

- 13. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chlorohypoxanthine as a Purine Analog: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohypoxanthine is a synthetic purine analog that holds significant potential in the fields of biochemistry and pharmacology. As a derivative of the naturally occurring purine hypoxanthine, it is structurally positioned to interact with various enzymes and receptors involved in purine metabolism and signaling. This technical guide provides an in-depth overview of this compound, including its synthesis, potential biological activities, and the experimental protocols required for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic and research applications of this compound.

Purine analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with the synthesis of nucleic acids. By mimicking endogenous purines, these compounds can inhibit critical enzymatic pathways, leading to cytotoxic or antiviral effects. This compound, with its chlorine substitution at the 2-position of the purine ring, is a candidate for such activity, potentially targeting key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often involving the construction of the purine ring system from pyrimidine precursors followed by functional group manipulations. A plausible and adaptable method is the synthesis from a substituted diaminopyrimidine, followed by cyclization and subsequent chlorination or introduction of the chloro-group at an earlier stage. The following protocol is a generalized procedure adapted from the synthesis of similar chloropurine derivatives.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-diamino-6-hydroxypyrimidine

-

Triethyl orthoformate

-

Formic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Activated charcoal

Procedure:

-

Formation of the Hypoxanthine Ring:

-

In a round-bottom flask, suspend 4,5-diamino-6-hydroxypyrimidine in an excess of triethyl orthoformate.

-

Add a catalytic amount of formic acid.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to yield crude hypoxanthine.

-

-

Chlorination of Hypoxanthine:

-

To the crude hypoxanthine, carefully add an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.

-

Reflux the mixture for 3-6 hours. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide (NaOH) to a pH of approximately 7.

-

The crude this compound will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

For further purification, the product can be dissolved in a dilute NaOH solution, treated with activated charcoal to remove colored impurities, and then reprecipitated by the addition of HCl.

-

Collect the purified this compound by filtration, wash with water, and dry under vacuum.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Biological Activity and Mechanism of Action

As a purine analog, this compound is hypothesized to exert its biological effects by interfering with the purine salvage pathway. This pathway is crucial for recycling purine bases from the degradation of nucleic acids.[5][6] A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT), which converts hypoxanthine and guanine into their respective mononucleotides.[2]

It is postulated that this compound may act as a substrate or an inhibitor of HPRT. If it acts as a substrate, it could be converted into a fraudulent nucleotide, which could then be incorporated into DNA or RNA, leading to cytotoxicity. Alternatively, if it acts as an inhibitor, it would block the recycling of endogenous purines, leading to a depletion of the nucleotide pool and subsequent cell death.[1]

Signaling Pathway: The Purine Salvage Pathway

The following diagram illustrates the purine salvage pathway and the potential point of interaction for this compound.

Caption: Purine salvage pathway and potential interactions of this compound.

Quantitative Data

To fully characterize the biological activity of this compound, it is essential to determine its potency as a cytotoxic agent and its inhibitory effects on target enzymes. The following tables provide a template for the presentation of such quantitative data. The values presented are for illustrative purposes and must be determined experimentally.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM)[7] |

| MCF-7 | Breast Cancer | Data to be determined |

| MDA-MB-231 | Breast Cancer | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| Jurkat | Leukemia | Data to be determined |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Enzyme Inhibition Constants for this compound

| Enzyme | Substrate | Kᵢ (µM)[8][9] | Type of Inhibition |

| HPRT | Hypoxanthine | Data to be determined | Data to be determined |

| HPRT | Guanine | Data to be determined | Data to be determined |

Kᵢ (Inhibition constant) indicates how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocols for Biological Characterization

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: HPRT Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of HPRT by monitoring the production of inosine monophosphate (IMP) from hypoxanthine and 5-phosphoribosyl-1-pyrophosphate (PRPP).[13][14][15][16] The subsequent oxidation of IMP by inosine monophosphate dehydrogenase (IMPDH) is coupled to the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

-

Purified HPRT enzyme

-

IMPDH enzyme

-

Hypoxanthine

-

PRPP

-

NAD⁺

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺, and IMPDH.

-

Prepare a range of concentrations of the inhibitor, this compound.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction mixture to each well.

-

Add the inhibitor at various concentrations to the test wells. Include a control with no inhibitor.

-

Add the substrate, hypoxanthine.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding HPRT enzyme and PRPP to all wells.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.

-

To determine the Kᵢ and the type of inhibition, perform the assay with varying concentrations of both the substrate (hypoxanthine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

-

Caption: Workflow for the HPRT enzyme inhibition assay.

Conclusion

This compound presents a compelling subject for research in drug discovery and chemical biology. Its structural similarity to endogenous purines suggests a high likelihood of interaction with key metabolic enzymes, making it a candidate for development as an anticancer or antiviral agent. This guide provides the foundational knowledge and experimental framework necessary for the synthesis, characterization, and biological evaluation of this compound. The detailed protocols for cytotoxicity and enzyme inhibition assays, along with the templates for data presentation and pathway visualization, are intended to facilitate a systematic and thorough investigation of this promising purine analog. Further research is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. researchgate.net [researchgate.net]

- 5. Purine metabolism - Wikipedia [en.wikipedia.org]

- 6. Purine salvage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 14. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]

- 15. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme Activity Measurement of Hypoxanthine Phosphoribosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]

In Silico Prediction of 2-Chlorohypoxanthine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and characterize potential protein targets for the synthetic purine analog, 2-Chlorohypoxanthine. Due to the limited publicly available bioactivity data for this specific compound, this document serves as an in-depth, illustrative case study for researchers engaged in drug discovery and target deconvolution for novel small molecules. The guide details a multi-step computational strategy, encompassing ligand-based and structure-based approaches, and outlines subsequent experimental protocols for target validation. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a chlorinated derivative of the naturally occurring purine, hypoxanthine. While structurally similar compounds, such as other chlorinated xanthines and purine analogs, are known to possess biological activity, the specific molecular targets of this compound remain largely uncharacterized. For instance, 8-Chlorotheophylline, a related chlorinated xanthine, acts as a central nervous system stimulant by antagonizing adenosine receptors[1][2][3]. Furthermore, derivatives of hypoxanthine have been identified as inhibitors of enzymes like xanthine oxidase[4][5]. These findings suggest that this compound may also interact with protein targets within purinergic signaling pathways or other enzymes involved in purine metabolism.

In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses for the biological function of uncharacterized compounds.[6][7] These computational techniques can be broadly categorized into ligand-based and structure-based methods.[8][9] Ligand-based approaches leverage the principle that structurally similar molecules often exhibit similar biological activities, while structure-based methods, such as molecular docking, predict the binding of a ligand to the three-dimensional structure of a protein target.[8][10][11]

This guide outlines a hypothetical in silico investigation to predict the protein targets of this compound, followed by a discussion of established experimental protocols for validating these predictions.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates several computational methodologies to enhance the robustness of the predictions.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BioAssay Format - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ChEMBL - ChEMBL [ebi.ac.uk]

- 9. d-nb.info [d-nb.info]

- 10. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

2-Chlorohypoxanthine: An In-depth Technical Guide to its Stability and Degradation Pathways

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation pathways of 2-Chlorohypoxanthine is limited in publicly available scientific literature. Therefore, this guide has been compiled by leveraging data from closely related structural analogs, such as other chlorinated purines and the parent hypoxanthine molecule. The information presented herein provides a scientifically reasoned, albeit theoretical, framework for the stability and degradation of this compound. All extrapolated data and proposed pathways should be confirmed through empirical studies.

Executive Summary

This compound is a purine analog of significant interest in medicinal chemistry and drug development. Understanding its stability and degradation profile is crucial for formulation development, shelf-life determination, and predicting metabolic fate. This technical guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines its probable degradation pathways. The information is primarily extrapolated from studies on similar chlorinated purines and the inherent chemistry of the hypoxanthine ring system.

This document details the expected hydrolytic, photolytic, oxidative, and thermal degradation pathways. It also proposes a likely metabolic route involving enzymatic degradation. Detailed, generic experimental protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products are provided to guide researchers in their empirical investigations.

Chemical Stability Profile

The stability of this compound is expected to be influenced by pH, temperature, light, and the presence of oxidizing agents. The chlorine substituent at the C2 position of the purine ring is a key factor in its reactivity.

Hydrolytic Degradation

Based on the behavior of other chlorinated purines, this compound is likely susceptible to hydrolysis, particularly under acidic and basic conditions.

-

Acidic Conditions: Under acidic conditions, the glycosidic bond in purine nucleosides is known to be labile. For the free base, protonation of the purine ring may facilitate nucleophilic attack by water. Studies on the related compound, 2-chloro-2'-deoxyadenosine, have shown that it degrades in acidic pH, with a half-life of 1.6 hours at pH 2 and 37°C[1]. The degradation product in this case is 2-chloroadenine, indicating hydrolysis of the glycosidic bond. For this compound, acid-catalyzed hydrolysis is expected to be slower than for its nucleoside counterpart but would likely lead to the formation of hypoxanthine through the replacement of the chlorine atom with a hydroxyl group.

-

Neutral and Basic Conditions: Chlorinated purines generally exhibit greater stability at neutral and basic pH. 2-chloro-2'-deoxyadenosine was found to be stable at basic and neutral pH at temperatures between 37 and 80°C[1]. It is anticipated that this compound will also be relatively stable under these conditions, although strong alkaline conditions at elevated temperatures could promote hydrolysis to hypoxanthine.

Photodegradation

Exposure to light, particularly UV radiation, is a common cause of degradation for many pharmaceutical compounds[2]. The purine ring system can absorb UV light, leading to photochemical reactions. Photodegradation of this compound may involve dechlorination, oxidation, or rearrangement of the purine ring. The specific photoproducts would need to be identified through photostability studies.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for many organic molecules. The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of this compound. The purine ring is susceptible to oxidation, which can result in ring-opening or the introduction of hydroxyl groups at various positions. The imidazole portion of the purine ring is often the initial site of oxidative attack.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The melting point of the related compound 2-amino-6-chloropurine is above 300°C, suggesting high thermal stability in the solid state. In solution, thermal energy can accelerate hydrolytic and oxidative degradation processes.

Quantitative Data Summary

The following table summarizes the extrapolated quantitative data for the stability of this compound based on analogous compounds. Note: This data is for illustrative purposes and must be confirmed by experimental studies on this compound.

| Stress Condition | Parameter | Value (Extrapolated) | Analog Compound/Basis | Reference |

| Acid Hydrolysis | Half-life (t½) at pH 1, 37°C | < 1 hour | Based on 2-chloro-2'-deoxyadenosine | [1] |

| Half-life (t½) at pH 2, 37°C | 1 - 2 hours | Based on 2-chloro-2'-deoxyadenosine | [1] | |

| Neutral/Basic Hydrolysis | Stability at pH 7-10, 37-80°C | Stable | Based on 2-chloro-2'-deoxyadenosine | [1] |

| Thermal Degradation (Solid) | Melting Point | > 300 °C | Based on 2-amino-6-chloropurine |

Proposed Degradation Pathways

Based on the known chemistry of purines and related compounds, the following degradation pathways for this compound are proposed.

Hydrolytic Degradation Pathway

Under hydrolytic conditions, the primary degradation product is expected to be hypoxanthine, formed by the nucleophilic substitution of the chlorine atom by a hydroxyl group.

Metabolic Degradation Pathway

In a biological system, this compound is a substrate for enzymatic reactions. The primary enzyme involved in purine catabolism is xanthine oxidase. It is plausible that xanthine oxidase could catalyze the oxidation of this compound. The expected metabolic pathway would involve the conversion of this compound to 2-Chloroxanthine and subsequently to 2-Chlorouric acid.

Experimental Protocols

The following are detailed, generic protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method for this compound.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to elucidate degradation pathways.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 1M and 0.1M

-

Sodium hydroxide (NaOH), 1M and 0.1M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1M HCl.

-

Incubate the mixture at 60°C for 2 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 30, 60, 120 minutes).

-

Neutralize the samples with an equivalent amount of 1M NaOH.

-

Dilute with mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1M NaOH.

-

Incubate the mixture at 60°C for 2 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 1M HCl.

-

Dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

Dilute with mobile phase for analysis.

-

-

Thermal Degradation (Solution):

-

Heat the stock solution at 80°C for 48 hours.

-

Withdraw samples at appropriate time intervals.

-

Cool to room temperature before analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish.

-

Expose to 80°C in an oven for 7 days.

-

At the end of the study, dissolve a known weight of the solid in the initial solvent to prepare a solution for analysis.

-

-

Photodegradation:

-

Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after exposure.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (see Protocol 5.2).

Stability-Indicating HPLC-UV Method Development Protocol

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Initial Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or scan for optimal wavelength using PDA)

-

Injection Volume: 10 µL

Method Development and Optimization:

-

Wavelength Selection: Inject a solution of this compound and acquire the UV spectrum using the PDA detector to determine the wavelength of maximum absorbance (λmax). Monitor this wavelength for the analysis.

-

Initial Separation: Analyze the unstressed and stressed samples from the forced degradation study using the initial chromatographic conditions.

-

Method Optimization:

-

Peak Purity: Assess the peak purity of this compound in the stressed samples to ensure no degradation products are co-eluting.

-

Resolution: If co-elution occurs, optimize the separation by modifying the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, adjusting the pH of the aqueous phase), or changing the column chemistry (e.g., a different C18 column or a phenyl-hexyl column).

-

-

Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

LC-MS Method for Degradation Product Identification

Objective: To identify the chemical structures of the degradation products generated during forced degradation studies.

Instrumentation:

-

Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

-

Use the optimized HPLC method developed in Protocol 5.2. Ensure the mobile phase is compatible with the MS ion source (e.g., use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

-

Full Scan Analysis: Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500) to determine the molecular weights of the parent compound and its degradation products.

-

Tandem MS (MS/MS) Analysis: Perform fragmentation of the parent ion and the ions of the degradation products to obtain structural information. Compare the fragmentation patterns to elucidate the structures of the degradants.

Conclusion

The provided generic experimental protocols for forced degradation studies and analytical method development serve as a starting point for researchers to empirically determine the stability and degradation profile of this compound. Such studies are essential for the successful development of any pharmaceutical product containing this molecule.

References

Methodological & Application

Synthesis of 2-Chlorohypoxanthine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the laboratory synthesis of 2-Chlorohypoxanthine, a purine analog of interest in medicinal chemistry and drug development. The synthesis commences with the efficient conversion of 2-amino-6-chloropurine to the key intermediate, 2,6-dichloropurine. This is followed by a selective hydrolysis at the C6 position to yield the final product. This application note includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

Purine analogs are a cornerstone of therapeutic agent development, with applications ranging from antiviral to anticancer treatments. This compound is a synthetic purine derivative that can serve as a versatile building block for the synthesis of more complex molecules. Its chemical structure, featuring a chlorine atom at the 2-position and a hydroxyl group at the 6-position, allows for selective functionalization at various sites on the purine ring. This protocol details a reliable and reproducible method for its preparation in a laboratory environment.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-chloropurine | [1] |

| Reagents | 35% Hydrochloric Acid, Sodium Nitrite, Water | [1] |

| Reaction Temperature | 15-20 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Product | 2,6-Dichloropurine | [1] |

| Yield | 63.8% | [1] |

| Purification Method | Extraction with Acetonitrile and Crystallization | [1] |

Table 2: Synthesis of this compound from 2,6-Dichloropurine

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropurine | [2] |

| Reagents | Sodium Hydroxide, Dimethyl Sulfoxide (DMSO) | [2] |

| Reaction Temperature | 70 °C | [2] |

| Product | 2-chloro-6-hydroxylpurine (this compound) | [2] |

| Yield | 53% | [2] |

| Purification Method | Neutralization and Filtration | [2] |

| Melting Point | 182 - 184 °C | [2] |

| Mass Spec (m/z) | 171.30 (M+) | [2] |

| ¹H NMR (DMSO-d₆) δ | 7.99 (s, 1H, CH), 10.90 (s, 1H, NH), 8.15 (s, 1H, OH) | [2] |

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropurine[1]

This protocol is adapted from a patented industrial process.

Materials:

-

2-Amino-6-chloropurine

-

35% Aqueous Hydrochloric Acid

-

Sodium Nitrite

-

Water

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, add 33.9 g (0.20 mol) of 2-amino-6-chloropurine to 209.4 g of 35% aqueous hydrochloric acid (2.00 mol).

-

Stir the mixture at room temperature until the solid is suspended.

-

Prepare a solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.

-

Cool the purine suspension to 15-20 °C using an ice bath.

-

Slowly add the sodium nitrite solution to the stirred suspension, maintaining the temperature between 15 °C and 20 °C.

-

Continue stirring the reaction mixture at this temperature for 1 hour.

-

After the reaction is complete, dilute the mixture with 300 mL of water.

-

Carefully neutralize the reaction mixture to pH 13 by the slow addition of an approximately 40% aqueous sodium hydroxide solution.

-

Transfer the neutralized solution to a separatory funnel and extract the product with acetonitrile (4 x 400 mL).

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,6-dichloropurine.

-

The crude product can be further purified by crystallization.

Step 2: Synthesis of this compound (2-chloro-6-hydroxylpurine)[2]

This protocol is adapted from a peer-reviewed journal article.

Materials:

-

2,6-Dichloropurine

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and heat source

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve an appropriate amount of 2,6-dichloropurine in DMSO.

-

Add sodium hydroxide to the solution.

-

Heat the reaction mixture to 70 °C and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.

Signaling Pathway and Logical Relationships

The specific signaling pathway in which this compound is directly involved is not extensively characterized in publicly available literature. As a purine analog, it has the potential to interact with a wide range of biological targets, including enzymes involved in purine metabolism and signaling, such as kinases and phosphorylases. Further research is required to elucidate its precise mechanism of action and its role in cellular signaling.

The synthesis of this compound follows a clear logical progression from a readily available starting material through a key intermediate to the final product. This workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound for laboratory use. By following the outlined protocols, researchers can reliably produce this valuable purine analog for further investigation in drug discovery and development. The provided quantitative data and workflow visualization aim to facilitate the successful implementation of this synthetic route.

References

Application Notes and Protocols for the Analytical Detection of 2-Chlorohypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohypoxanthine is a purine analog of significant interest in biomedical research and drug development due to its potential role as a metabolite of certain therapeutic agents and its implications in various cellular processes. Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, metabolite identification, and understanding its physiological effects. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with guidelines for sample preparation.

Analytical Methods

A variety of analytical techniques can be employed for the detection of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.[1][2] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a cost-effective and reliable method for routine analysis.[1] For higher sensitivity and specificity, particularly in complex biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative performance data for the described analytical methods. These values are for illustrative purposes and may vary based on instrumentation and experimental conditions.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL |

| Linear Range | 30 - 5000 ng/mL | 0.5 - 1000 ng/mL |

| Precision (%RSD) | < 5% | < 3% |

| Accuracy (%Recovery) | 95 - 105% | 98 - 102% |

Experimental Protocols

Sample Preparation

Proper sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte.[4] The choice of sample preparation technique depends on the sample type (e.g., plasma, urine, tissue homogenate) and the analytical method used.[5]

a) Protein Precipitation (for Plasma/Serum Samples)

This method is quick and suitable for initial sample cleanup, especially before HPLC analysis.

-

To 100 µL of plasma or serum, add 300 µL of a cold organic solvent such as acetonitrile or methanol.[6]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC or LC-MS/MS system.[7]

b) Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation and is suitable for both HPLC and LC-MS/MS analysis.[5][6]

-

To 200 µL of plasma or urine, add an appropriate internal standard.

-

Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

c) Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for LC-MS/MS analysis, especially when low detection limits are required.

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with methanol followed by water.

-

Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the this compound with a small volume of a strong solvent (e.g., methanol with 2% formic acid).

-

Evaporate the eluate and reconstitute in the mobile phase.

Sample Preparation Options

HPLC-UV Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

-

Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 95:5 v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 254 nm.

-

Run Time: 10 minutes.

LC-MS/MS Method

This highly sensitive and specific method is ideal for detecting low concentrations of this compound in complex biological matrices.[10]

-

Chromatographic Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Gradient Program: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion (Specific fragment to be determined experimentally).

-

Internal Standard (e.g., isotopically labeled this compound): Precursor ion [M+H]⁺ → Product ion.

-

LC-MS/MS Workflow Diagram

Immunoassays

For high-throughput screening, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) can be developed.[2] This requires the generation of specific antibodies against this compound. The assay would typically be a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of antibody.[11] The signal generated is inversely proportional to the concentration of this compound in the sample.

Immunoassay Signaling Pathway

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity for trace-level analysis in complex biological matrices. Proper sample preparation is paramount to achieving accurate and reproducible results. For high-throughput applications, the development of a specific immunoassay should be considered.

References

- 1. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijstr.org [ijstr.org]

- 7. rjptonline.org [rjptonline.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 2-Chlorohypoxanthine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2-Chlorohypoxanthine using High-Performance Liquid Chromatography (HPLC). The described method is based on reversed-phase chromatography, a widely used technique for the separation of small molecules.[1]

Introduction

This compound is a purine analog that can be a synthetic intermediate or a metabolite in various biological systems. Accurate and reliable quantification of this compound is crucial for process monitoring in synthetic chemistry and for understanding its roles in biological pathways. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.[2] This application note details a reversed-phase HPLC method with UV detection suitable for the analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is recommended.

-

Chemicals and Reagents:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components like phosphate or acetate salts)

-

Solvents for sample extraction and dissolution.

-